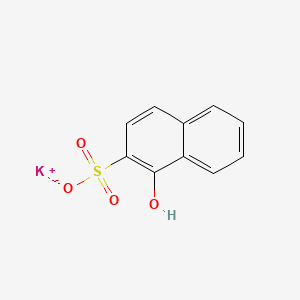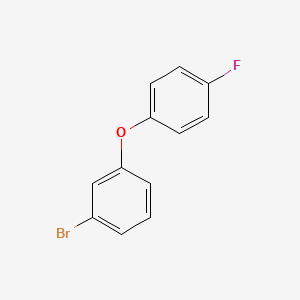
3-溴-4'-氟二苯醚
描述
3-Bromo-4’-fluorodiphenyl ether is a compound with the molecular formula C12H8BrFO . It has an average mass of 267.094 Da and a monoisotopic mass of 265.974243 Da . It is primarily used as a flame retardant in various industrial products such as plastics, textiles, and electronics.
Synthesis Analysis
The synthesis of 3-Bromo-4’-fluorodiphenyl ether typically involves gas chromatography coupled with mass spectrometry. The process includes extracting the compound from samples using solvent extraction or solid-phase extraction, followed by derivatization and injection into the gas chromatography column.Molecular Structure Analysis
The molecular structure of 3-Bromo-4’-fluorodiphenyl ether consists of a bromine atom (Br) attached to one phenyl ring and a fluorine atom (F) attached to another phenyl ring, with an ether linkage (O) connecting the two rings .Physical And Chemical Properties Analysis
3-Bromo-4’-fluorodiphenyl ether has a melting point of 33-37°C and a boiling point of 220°C at 25 mm Hg . It has a density of 1.480±0.06 g/cm³ .科学研究应用
安全和危害
3-Bromo-4’-fluorodiphenyl ether is a toxic compound known to cause various adverse health effects in humans and animals. It is a suspected endocrine disruptor, which can interfere with the normal functioning of the hormonal system. It is also known to cause neurotoxicity, immunotoxicity, and developmental toxicity in animals. Safety measures should be taken while handling this compound, including wearing suitable protective clothing and avoiding contact with skin and eyes .
生化分析
Biochemical Properties
3-Bromo-4’-fluorodiphenyl ether plays a significant role in biochemical reactions due to its reactive bromine group. This group can be utilized as a starting material for further organic transformations, such as substitution or coupling reactions, to create more complex molecules with desired properties The compound interacts with various enzymes and proteins, facilitating these transformations
Cellular Effects
The effects of 3-Bromo-4’-fluorodiphenyl ether on various types of cells and cellular processes are not well-documented. Given its structure, it is likely to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The presence of the bromine and fluorine atoms may affect the compound’s reactivity and interactions within the cellular environment.
Molecular Mechanism
At the molecular level, 3-Bromo-4’-fluorodiphenyl ether exerts its effects through binding interactions with biomolecules. The ether bridge and the halogen atoms (bromine and fluorine) play crucial roles in these interactions. The compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression could also result from these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-Bromo-4’-fluorodiphenyl ether are important considerations. The compound’s ether bond is generally stable, but strong acids or bases could lead to cleavage. Over time, the effects of the compound on cellular function may change, with potential long-term effects observed in in vitro or in vivo studies. Specific data on these temporal effects are limited.
Dosage Effects in Animal Models
The effects of 3-Bromo-4’-fluorodiphenyl ether vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects could be observed
Metabolic Pathways
3-Bromo-4’-fluorodiphenyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s structure allows it to participate in reactions that influence metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 3-Bromo-4’-fluorodiphenyl ether is likely transported and distributed through interactions with transporters or binding proteins. These interactions may affect the compound’s localization and accumulation in specific cellular compartments. Specific details on the transport and distribution mechanisms are limited.
Subcellular Localization
The subcellular localization of 3-Bromo-4’-fluorodiphenyl ether is influenced by its structure and interactions with cellular components Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, affecting its activity and function
属性
IUPAC Name |
1-bromo-3-(4-fluorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGMRCLDJLCOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381081 | |
| Record name | 3-Bromo-4'-fluorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50904-38-6 | |
| Record name | 1-Bromo-3-(4-fluorophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50904-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4'-fluorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


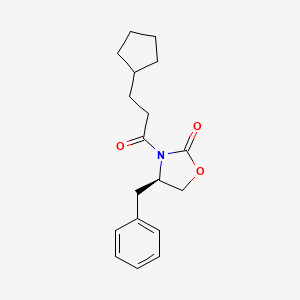
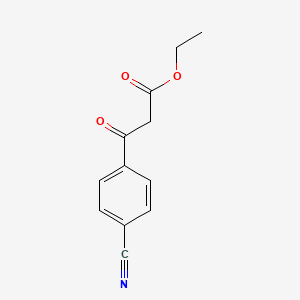
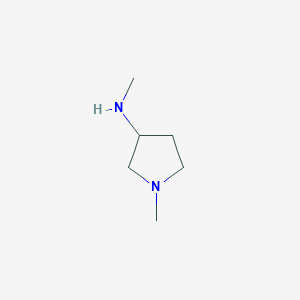
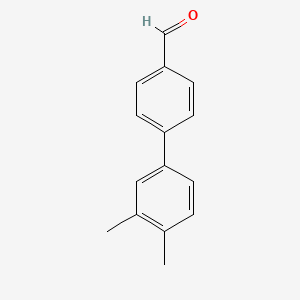


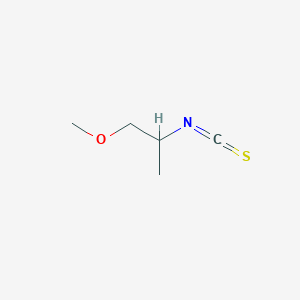
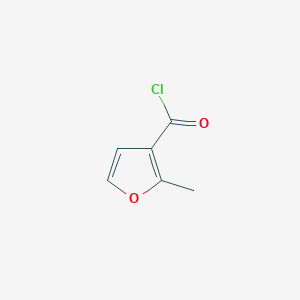

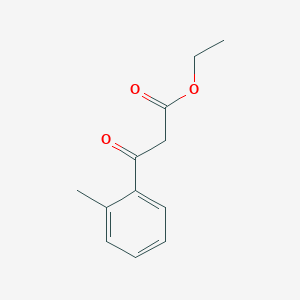
![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)
